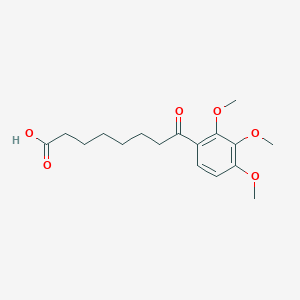

8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid

Beschreibung

8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid is a synthetic aromatic keto-carboxylic acid characterized by a phenyl ring substituted with three methoxy groups at positions 2, 3, and 4, linked to an 8-oxooctanoic acid chain. Its structural features, including the electron-donating methoxy groups and the hydrophobic octanoic acid chain, influence its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

8-oxo-8-(2,3,4-trimethoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-21-14-11-10-12(16(22-2)17(14)23-3)13(18)8-6-4-5-7-9-15(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQKJGFCMDANHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCCCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid typically involves the following steps:

Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of phenol derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Coupling with Octanoic Acid Derivative: The trimethoxyphenyl intermediate is then coupled with an octanoic acid derivative through a Friedel-Crafts acylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the carbon-carbon bond between the aromatic ring and the acyl group.

Industrial Production Methods: Industrial production of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group in the oxooctanoic acid chain, potentially converting it to an alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for the carbonyl group.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives of the trimethoxyphenyl group.

Reduction: Alcohol derivatives of the oxooctanoic acid chain.

Substitution: Brominated or nitrated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Materials Science: It can serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

Polymer Synthesis: The compound can be incorporated into polymer chains to modify their physical and chemical properties.

Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxooctanoic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- This is critical for HDAC-targeting PROTACs .

- Electron-withdrawing groups (e.g., Cl, Br) reduce electron density, increasing the acidity of the ketone and carboxylic acid groups. For example, the pKa of the carboxylic acid in 8-(4-chlorophenyl)-8-oxooctanoic acid is likely lower than that of the trimethoxy analog.

- Halogen size and position : Iodo derivatives (e.g., 8-(2-iodophenyl)) exhibit higher molecular weight and lipophilicity (XLogP3-AA = 3.5) compared to chloro or bromo analogs, influencing membrane permeability .

Physicochemical Properties

Notes:

- Iodo and bromo derivatives exhibit higher molecular weights, impacting pharmacokinetic properties like absorption and distribution.

Key Findings :

- The trimethoxy derivative’s role in HDAC8-targeting PROTACs highlights its importance in epigenetic drug discovery .

- Halogenated analogs show higher acute toxicity, likely due to reactive intermediates formed during metabolism .

Metabolic and Regulatory Considerations

- Regulatory Status: Most 8-aryl-8-oxooctanoic acids are restricted to research use due to insufficient safety data. For example, the sodium phosphate prodrug of combretastatin A-4 (a trimethoxyphenyl-containing compound) required extensive preclinical evaluation before approval .

Biologische Aktivität

8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid, a compound with notable structural features, has garnered attention in the field of pharmacology and medicinal chemistry. Its potential biological activities are linked to its unique chemical structure, which may influence various biochemical pathways. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trimethoxyphenyl group attached to an octanoic acid backbone. This configuration suggests potential interactions with biological targets due to the hydrophobic nature of the octanoic acid and the electron-donating properties of the methoxy groups.

- Chemical Formula : C17H24O6

- Molecular Weight : 320.37 g/mol

- CAS Number : 951892-06-1

Biological Activity Overview

Research into the biological activity of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid indicates several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial properties. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and has shown potential in inhibiting biofilm formation.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production.

- Enzyme Inhibition : There is evidence indicating that 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.

Antimicrobial Activity

A study demonstrated that 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid significantly inhibited biofilm formation in Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 3.13 mM, with over 95% eradication of established biofilms at concentrations above this threshold .

| Pathogen | MIC (mM) | Biofilm Eradication (%) |

|---|---|---|

| Staphylococcus aureus | 3.13 | >95 |

| Escherichia coli | TBD | TBD |

| Candida albicans | TBD | TBD |

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect suggests a potential therapeutic application in inflammatory diseases.

Enzyme Inhibition

Research indicates that 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid may inhibit specific kinases involved in the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, making it a target for cancer therapies. The compound's ability to selectively inhibit these enzymes could lead to reduced tumor growth in preclinical models.

The proposed mechanism of action for 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid involves:

- Binding Interactions : The compound likely binds to active sites on target enzymes or receptors due to its structural characteristics.

- Modulation of Signaling Pathways : By inhibiting key kinases in the PI3K/Akt pathway, it may alter downstream signaling that affects cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.